molecular formula C23H20O3 B5817226 4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE

4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5817226
M. Wt: 344.4 g/mol
InChI Key: DHOUKSJIAXDTLC-UHFFFAOYSA-N
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Description

4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a naphthalen-2-ylmethoxy group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like potassium tert-butoxide.

    Attachment of the Naphthalen-2-ylmethoxy Group: The final step involves the nucleophilic substitution reaction where the naphthalen-2-ylmethoxy group is attached to the chromen-2-one core using naphthalen-2-ylmethanol and a suitable catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Naphthalen-2-ylmethanol with p-toluenesulfonic acid as a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups.

Scientific Research Applications

4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways, such as apoptosis or cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-8-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE: Similar structure but with a naphthalen-1-yl group.

    4-ETHYL-8-METHYL-7-[(PHENYL)METHOXY]-2H-CHROMEN-2-ONE: Similar structure but with a phenyl group.

Uniqueness

4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the specific positioning of the naphthalen-2-ylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-ethyl-8-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-3-17-13-22(24)26-23-15(2)21(11-10-20(17)23)25-14-16-8-9-18-6-4-5-7-19(18)12-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOUKSJIAXDTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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